The synthesis of XL228 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit its target kinases. While specific synthetic pathways are not extensively detailed in the literature, it is known that the synthesis includes steps to ensure high purity and potency against its targets.
The compound is synthesized as a part of a broader effort to develop multitargeted kinase inhibitors. The synthetic methods likely involve standard reactions such as coupling reactions to form the core structure of the molecule, followed by purification processes like chromatography to isolate the active compound .
XL228's molecular structure is characterized by its ability to bind effectively to various tyrosine kinases. Although specific structural data such as the three-dimensional conformation or detailed chemical formula are not provided in the search results, it is noted that XL228 possesses specific binding affinities for its targets, which are crucial for its mechanism of action.
The compound has an IC50 (the concentration required to inhibit 50% of the enzyme activity) of approximately 5 nM for Bcr-Abl and lower values for other targets like Aurora A and Src kinases, indicating strong potency . This suggests a well-optimized structure conducive to binding with high affinity.
XL228 undergoes various chemical interactions upon administration, primarily through its binding to target kinases. The inhibition of these kinases leads to downstream effects that disrupt critical signaling pathways involved in cell proliferation and survival.
The reactions facilitated by XL228 include:
XL228 exerts its antineoplastic effects primarily through competitive inhibition of tyrosine kinases. By binding to the active sites of these enzymes, XL228 prevents their phosphorylation activities, which are essential for activating signaling pathways that promote cancer cell growth and survival.
The mechanism can be summarized as follows:
While specific physical properties such as melting point or solubility are not detailed in the search results, XL228 is described as having high purity levels (99.85% according to some sources) and being stable under standard laboratory conditions.
Chemical properties include:
XL228 is primarily investigated for its potential applications in oncology. Its ability to inhibit multiple tyrosine kinases makes it a promising candidate for treating various cancers, particularly those resistant to existing therapies.
Key applications include:
XL228 exhibits a unique capacity to engage both active (DFG-in) and inactive (DFG-out) conformations of kinase domains, a property critical for its multitargeted efficacy. The compound’s imidazo[1,2b]pyridazine core occupies the adenine-binding pocket of kinases, forming hydrogen bonds with conserved residues in the hinge region (e.g., Met318 in Insulin-like Growth Factor 1 Receptor). Simultaneously, its trifluoromethylphenyl moiety exploits hydrophobic pockets induced by the DFG-out conformation, enabling potent inhibition of kinases like Insulin-like Growth Factor 1 Receptor and Proto-oncogene tyrosine-protein kinase Src. This dual-binding capability allows XL228 to suppress aberrant signaling across diverse cancer types, including leukemias and solid tumors driven by receptor tyrosine kinase hyperactivity [1] [4].
Conformational adaptability is further evidenced by XL228’s inhibition profile against kinases with divergent activation states. For example, XL228 inhibits Aurora A (a serine/threonine kinase regulating mitosis) with an half-maximal inhibitory concentration of 3.1 nM, despite structural differences from tyrosine kinases like Insulin-like Growth Factor 1 Receptor. This broad targeting stems from XL228’s ability to accommodate subtle variations in ATP-binding site topology through its flexible substituents, such as the methylpiperazine group, which forms additional hydrogen bonds with non-conserved residues adjacent to the catalytic cleft [2] [7].
Table 1: Key Structural Interactions of XL228 in Kinase Binding Domains
Kinase Domain Region | XL228 Moiety | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge region (e.g., Met318) | Imidazo[1,2b]pyridazine core | Hydrogen bonding | Anchors inhibitor in ATP-binding pocket |
Hydrophobic back pocket | Methylphenyl group | Van der Waals forces | Stabilizes DFG-out conformation |
Gatekeeper region | Ethynyl linkage | Van der Waals forces | Overcomes steric hindrance from mutations |
DFG motif | Trifluoromethylphenyl | Hydrophobic interaction | Exploits unique inactive conformation |
Allosteric sites | Methylpiperazine | Hydrogen bonding | Enhances selectivity and residence time |
The ethynyl linkage in XL228 is a critical structural feature enabling activity against the therapy-resistant BCR-Abl Threonine315Isoleucine mutation. This mutation substitutes a bulky isoleucine for threonine in the gatekeeper position, sterically hindering inhibitors like imatinib and dasatinib. XL228’s linear ethynyl group (–C≡C–) inserts into the reorganized hydrophobic pocket created by Threonine315Isoleucine, forming favorable van der Waals contacts with isoleucine’s alkyl side chain. This bypasses the need for hydrogen bonding with residue 315—a limitation of first- and second-generation BCR-Abl inhibitors [4] [7].
Biochemical analyses confirm XL228’s exceptional potency against Threonine315Isoleucine-mutated Abl (half-maximal inhibitory concentration = 1.4 nM), surpassing its activity against wild-type Abl (half-maximal inhibitory concentration = 5 nM). Crystallographic studies reveal that the ethynyl moiety minimizes steric clash while maintaining interactions with P-loop residues (e.g., Tyrosine253), which collapse around the inhibitor. This binding stability translates to cellular efficacy, where XL228 inhibits phosphorylation of BCR-Abl and its substrate Signal transducer and activator of transcription 5 in chronic myelogenous leukemia-derived K562 cells at nanomolar concentrations (half-maximal inhibitory concentration = 33–43 nM), irrespective of Threonine315Isoleucine presence [3] [4] [7].
Proteome-wide profiling using multiplexed kinase assays demonstrates XL228’s polypharmacology, quantifying its engagement with 84–105 human kinases. These arrays reveal low-nanomolar inhibition of tyrosine kinases (Insulin-like Growth Factor 1 Receptor, Proto-oncogene tyrosine-protein kinase Src, Lyn tyrosine kinase, Fibroblast growth factor receptor 1–3) and serine/threonine kinases (Aurora A/B), with half-maximal inhibitory concentration values spanning 1.6–6.1 nM. Insulin-like Growth Factor 1 Receptor is the most potently inhibited target (half-maximal inhibitory concentration = 1.6 nM), followed by Lyn tyrosine kinase (half-maximal inhibitory concentration = 2 nM) and Aurora A (half-maximal inhibitory concentration = 3.1 nM). Such broad-spectrum activity is attributed to XL228’s capacity to target conserved structural motifs within kinase ATP-binding sites, including the hydrophobic spine and catalytic lysine-glutamate salt bridge [2] [5] [10].
Quantitative phosphoproteomic analyses in tumor cell lines further delineate XL228’s functional impacts. At concentrations ≥10 nM, XL228 ablates phosphorylation of Aurora A/B at activation loop residues (Threonine288/Threonine232), disrupting mitotic spindle formation in HeLa cells. Concurrently, it suppresses Insulin-like Growth Factor 1 Receptor autophosphorylation and downstream effectors like Insulin receptor substrate 1 and Phosphoinositide 3-kinase-Akt. This dual targeting arrests proliferation in 30% of cancer cell lines tested, particularly those with Fibroblast growth factor receptor or Anaplastic lymphoma kinase alterations [2] [6].
Table 2: Selectivity Profile of XL228 Across Key Kinase Targets
Kinase Target | Classification | XL228 half-maximal inhibitory concentration (nM) | Therapeutic Relevance |
---|---|---|---|
Insulin-like Growth Factor 1 Receptor | Receptor tyrosine kinase | 1.6 | Tumor growth/survival signaling |
Aurora A | Serine/threonine kinase | 3.1 | Mitotic spindle assembly |
Wild-type Abl | Non-receptor tyrosine kinase | 5.0 | Chronic myelogenous leukemia pathogenesis |
Abl Threonine315Isoleucine | Mutant tyrosine kinase | 1.4 | Imatinib/dasatinib resistance |
Proto-oncogene tyrosine-protein kinase Src | Non-receptor tyrosine kinase | 6.1 | Metastasis signaling |
Lyn tyrosine kinase | Src-family kinase | 2.0 | B-cell malignancy progression |
Fibroblast growth factor receptor 1 | Receptor tyrosine kinase | 2.0 | Angiogenesis, tumor proliferation |
Anaplastic lymphoma kinase | Receptor tyrosine kinase | <100 (cellular) | Lymphoma, non-small cell lung cancer |
XL228’s off-target engagements—while contributing to antitumor efficacy—introduce complex therapeutic trade-offs. Inhibition of Vascular endothelial growth factor receptor 2 (half-maximal inhibitory concentration = 1.5 nM) and Platelet-derived growth factor receptor α (half-maximal inhibitory concentration = 1.1 nM) disrupts tumor angiogenesis, as evidenced by reduced microvessel density in xenograft models. However, concurrent suppression of Insulin receptor (half-maximal inhibitory concentration >1000 nM) is negligible, mitigating metabolic dysregulation risks. This contrasts with other Insulin-like Growth Factor 1 Receptor inhibitors that cross-react with Insulin receptor at physiological concentrations [4] [8].
Therapeutically beneficial off-target effects include Lyn tyrosine kinase blockade (half-maximal inhibitory concentration = 2 nM), which augments BCR-Abl inhibition in Philadelphia chromosome-positive leukemias. Yet, inhibition of Fibroblast growth factor receptor 1–3 may drive tissue-specific toxicities. Cell-based mutagenesis screens reveal that XL228’s multitargeted activity prevents resistance development—a limitation of selective kinase inhibitors. In vivo, XL228 plasma concentrations of 0.8–3.5 μM achieve ≥50% suppression of BCR-Abl and Signal transducer and activator of transcription 5 phosphorylation, underscoring pharmacodynamic efficacy attributable to its polypharmacology [3] [4] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: